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Compound of Interest

5-Chloro-2-methyl-6-nitro-1,3-
Compound Name:
benzoxazole

Cat. No.: B084899

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methyl-6-nitro-
1,3-benzoxazole

Introduction

The benzoxazole scaffold, a heterocyclic aromatic compound formed by the fusion of a
benzene and an oxazole ring, is a cornerstone in the field of medicinal chemistry. Its unique
structural and electronic properties have made it a privileged pharmacophore in a multitude of
therapeutically active agents.[1] Derivatives of benzoxazole are known to exhibit a wide range
of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]
[3] The specific compound, 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, is a member of this
important class of molecules. Its chemical structure is characterized by a benzoxazole core
substituted with a chloro, a methyl, and a nitro group. These substitutions are expected to
significantly influence its physicochemical properties and, consequently, its biological activity. A
thorough understanding of these properties is paramount for its application in research and
drug development.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its behavior in
biological systems, governing its absorption, distribution, metabolism, and excretion (ADME)
profile. For 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, a combination of experimental and
predicted data provides a comprehensive overview of its key properties.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b084899?utm_src=pdf-interest
https://www.benchchem.com/product/b084899?utm_src=pdf-body
https://www.benchchem.com/product/b084899?utm_src=pdf-body
https://globalresearchonline.net/ijpsrr/v85-2/03.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3551749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10504014/
https://www.benchchem.com/product/b084899?utm_src=pdf-body
https://www.benchchem.com/product/b084899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Data Summary Table

Property Value Source

Molecular Formula CsHsCIN20s [4]

Molecular Weight 212.59 g/mol [4]

CAS Number 13452-16-9 [4]

Melting Point 149-151 °C [2]

Boiling Point (Predicted) ~350-400 °C Computational Prediction

(Predicted) Poorly soluble in
Solubility water; Soluble in DMSO, DMF,  Computational Prediction

and chlorinated solvents

Lipophilicity (logP)

(Predicted) ~2.5-3.0

Computational Prediction

pKa (most acidic)

(Predicted) ~8.0-9.0 (due to
the N-H of the benzoxazole

ring)

Computational Prediction

pKa (most basic)

(Predicted) ~ -3.0 to -4.0 (due

to the nitro group)

Computational Prediction

Detailed Property Analysis

e Molecular Formula and Weight: The molecular formula, CsHsCIN20s, and a molecular weight

of 212.59 g/mol are foundational for all stoichiometric calculations and analytical

interpretations.[4]

e Melting Point: The experimentally determined melting point of 149-151 °C suggests that 5-

Chloro-2-methyl-6-nitro-1,3-benzoxazole is a crystalline solid at room temperature.[2] A

sharp melting range is indicative of high purity.

» Boiling Point: Due to its relatively high molecular weight and polar functional groups, a high

boiling point, predicted to be in the range of 350-400 °C, is expected. Experimental

determination would likely require vacuum distillation to prevent decomposition.
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» Solubility: The presence of a nitro group and the benzoxazole ring system suggests poor
agueous solubility. However, the molecule is anticipated to be soluble in polar aprotic
solvents like dimethyl sulfoxide (DMSQO) and dimethylformamide (DMF), as well as
chlorinated solvents such as dichloromethane and chloroform. This solubility profile is critical
for in vitro assay development and formulation studies.

 Lipophilicity (logP): The predicted logP value of approximately 2.5-3.0 indicates a moderate
level of lipophilicity. This is a crucial parameter in drug design, as it influences membrane
permeability and binding to biological targets.

» Acidity/Basicity (pKa): The benzoxazole ring contains a weakly acidic proton on the nitrogen
atom, with a predicted pKa in the range of 8.0-9.0. The nitro group is a strong electron-
withdrawing group, which can influence the acidity of adjacent protons, though it primarily
acts as a very weak base.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of 5-Chloro-
2-methyl-6-nitro-1,3-benzoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the methyl group. The aromatic protons will likely appear in the downfield region
(6 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the chloro and
nitro substituents. The methyl group protons should appear as a singlet in the upfield region
(6 2.0-3.0 ppm).

e 13C NMR: The carbon NMR spectrum will provide information on the carbon framework. The
aromatic carbons will resonate in the  110-160 ppm range, while the methyl carbon will
appear at a much higher field (6 15-25 ppm). The carbon attached to the nitro group will be
significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
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 Nitro Group (NO2z): Strong asymmetric and symmetric stretching vibrations around 1500-
1550 cm~1 and 1300-1350 cm™1, respectively.

» C-CI Bond: A stretching vibration in the fingerprint region, typically around 600-800 cm~1.

e Benzoxazole Ring: C=N stretching around 1600-1650 cm~* and C-O-C stretching vibrations.

Mass Spectrometry (MS)

e Molecular lon Peak: In a mass spectrum, the molecular ion peak (M*) would be expected at
m/z 212, corresponding to the molecular weight. The isotopic pattern of chlorine (3*Cl and
37Clin a ~3:1 ratio) would result in a characteristic M+2 peak at m/z 214.

» Fragmentation: Common fragmentation pathways for benzoxazoles involve cleavage of the
oxazole ring and loss of small neutral molecules like CO and HCN.[5] The nitro group can
also be lost as NO-.

Experimental Protocols for Physicochemical
Characterization

The following are detailed, step-by-step methodologies for the experimental determination of
key physicochemical properties.

Melting Point Determination (Capillary Method)

o Sample Preparation: Finely powder a small amount of the crystalline 5-Chloro-2-methyl-6-
nitro-1,3-benzoxazole.

o Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
o Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

e Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the
temperature is within 20 °C of the expected melting point.

» Observation: Record the temperature at which the first liquid droplet is observed and the
temperature at which the entire sample has melted. This range is the melting point.
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Solubility Assessment (Thermodynamic Solubility
Shake-Flask Method)

System Preparation: Add an excess amount of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole
to a series of vials containing different solvents (e.g., water, phosphate-buffered saline,
ethanol, DMSO).

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a
sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated
solution.

Quantification: Carefully remove an aliquot of the supernatant and determine the
concentration of the dissolved compound using a validated analytical method, such as High-
Performance Liquid Chromatography (HPLC) with UV detection.

NMR Spectroscopic Analysis

Sample Preparation: Dissolve 5-10 mg of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a
clean NMR tube.

Data Acquisition: Place the NMR tube in the spectrometer and acquire the *H and 3C NMR
spectra according to standard instrument protocols.

Data Processing: Process the acquired data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra for analysis.

Workflow for Physicochemical Characterization
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Caption: Workflow for the comprehensive physicochemical characterization of 5-Chloro-2-
methyl-6-nitro-1,3-benzoxazole.

Synthesis and Reactivity Insights
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The synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole typically involves the cyclization
of a substituted o-aminophenol. A plausible synthetic route would start from 4-chloro-2-
aminophenol, which would first be nitrated to introduce the nitro group at the 6-position. The
resulting 4-chloro-2-amino-5-nitrophenol could then be reacted with acetic anhydride or a
similar acetylating agent to form the 2-methyl-benzoxazole ring.

The reactivity of this molecule is dictated by its functional groups. The benzoxazole ring is
relatively stable but can undergo electrophilic substitution on the benzene ring, directed by the
existing substituents. The nitro group can be reduced to an amine, providing a handle for
further functionalization. The chloro group can potentially undergo nucleophilic aromatic
substitution under harsh conditions.

Toxicological and Safety Profile

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is classified as an irritant.[2] Therefore,
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this compound. Work should be conducted in a well-
ventilated fume hood.

In silico toxicological predictions can provide further insights into the potential hazards.
Computational models may suggest potential for skin sensitization, mutagenicity, or other
toxicities based on structural alerts.[6] However, these predictions must be confirmed by
experimental data.

Conclusion

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is a substituted benzoxazole with
physicochemical properties that make it an interesting candidate for further investigation in
medicinal chemistry and materials science. Its moderate lipophilicity and solid-state nature are
key characteristics for its handling and formulation. The provided experimental and predicted
data, along with the detailed analytical protocols, serve as a comprehensive guide for
researchers working with this compound, enabling its rational use in the design and
development of new chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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